

# The Role of UNC7145 in Elucidating NSD2-PWWP1 Domain Function: A Technical Guide

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## Compound of Interest

Compound Name: *UNC7145*  
Cat. No.: *B15587662*

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## Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET and WHSC1, is a crucial histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me<sub>2</sub>). This epigenetic mark is predominantly associated with active gene transcription.<sup>[1][2][3]</sup> NSD2's function is intricately regulated by its various domains, including the N-terminal PWWP1 domain, which recognizes H3K36me<sub>2</sub> on nucleosomes, thereby stabilizing NSD2 at chromatin.<sup>[4][5][6]</sup> Dysregulation of NSD2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.<sup>[7][8]</sup>

This technical guide focuses on the use of **UNC7145**, a critical negative control compound, in conjunction with the chemical probe UNC6934 to investigate the function of the NSD2-PWWP1 domain. UNC6934 is a potent and selective antagonist of the NSD2-PWWP1 domain, competitively inhibiting its interaction with H3K36me<sub>2</sub>.<sup>[1][4][9]</sup> In contrast, **UNC7145** is a structurally similar analog that exhibits negligible binding to the NSD2-PWWP1 domain and serves to demonstrate that the observed cellular and biochemical effects of UNC6934 are due to its specific on-target activity.<sup>[1][7]</sup>

## Mechanism of Action of UNC6934 and the Role of UNC7145

UNC6934 binds to the aromatic cage of the NSD2-PWWP1 domain, the same pocket that recognizes the H3K36me2 mark.[1][4] This direct competition prevents the PWWP1 domain from engaging with its histone ligand, leading to the displacement of NSD2 from chromatin.[1][2] A key consequence of this displacement is the relocalization of NSD2 to the nucleolus.[1][4][9]

**UNC7145**, differing from UNC6934 by the substitution of a cyclopropyl group with an isopropyl group, shows a dramatic loss of binding affinity for the NSD2-PWWP1 domain.[7] This makes it an ideal negative control to differentiate specific effects of PWWP1 inhibition from off-target or compound-specific effects.

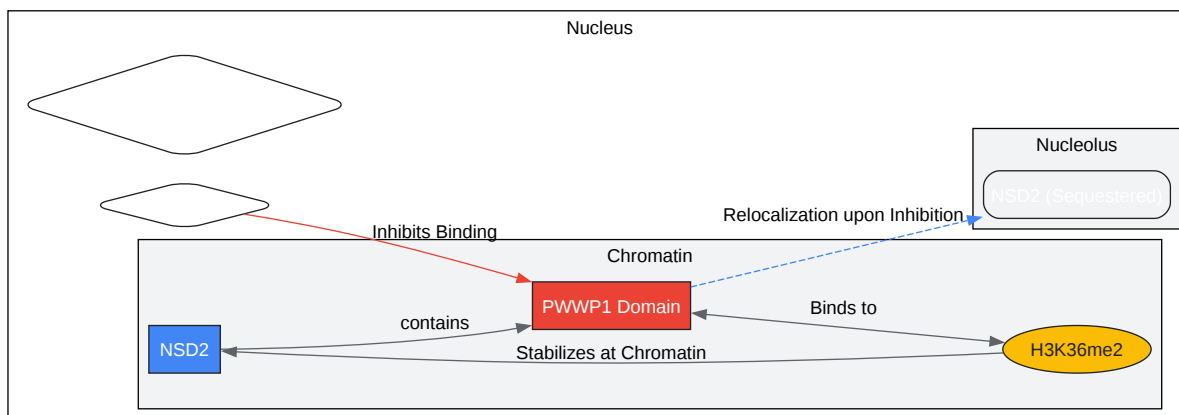
### Quantitative Data Summary

The following tables summarize the key quantitative data for UNC6934 and its negative control, **UNC7145**, in various biochemical and cellular assays.

Compound	Assay	Target	Value	Reference
UNC6934	Surface Plasmon Resonance (SPR)	NSD2-PWWP1	Kd = 91 ± 8 nM	[1]
UNC7145	Surface Plasmon Resonance (SPR)	NSD2-PWWP1	No measurable binding	[1]
UNC6934	AlphaScreen	NSD2-PWWP1 : H3K36me2 Nucleosome	IC50 = 104 ± 13 nM	[1]
UNC7145	AlphaScreen	NSD2-PWWP1 : H3K36me2 Nucleosome	No measurable effect	[1]
UNC6934	NanoBRET Cellular Assay	NSD2-PWWP1 : Histone H3.3	EC50 = 1.23 ± 0.25 μM	[1]
UNC7145	NanoBRET Cellular Assay	NSD2-PWWP1 : Histone H3.3	No measurable effect	[1]

## Signaling Pathway and Experimental Workflows

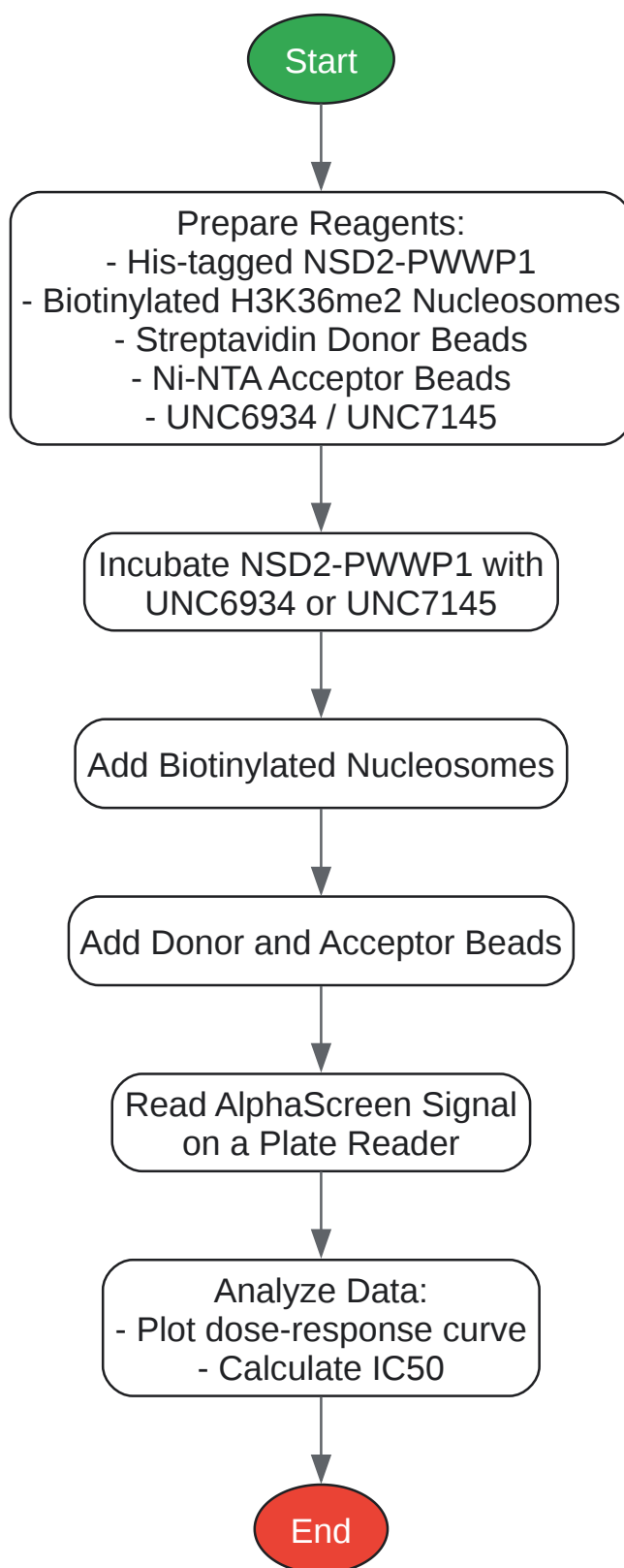
### NSD2-PWWP1 Signaling and Inhibition



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Caption: NSD2-PWWP1 interaction with H3K36me2 and its inhibition by UNC6934.

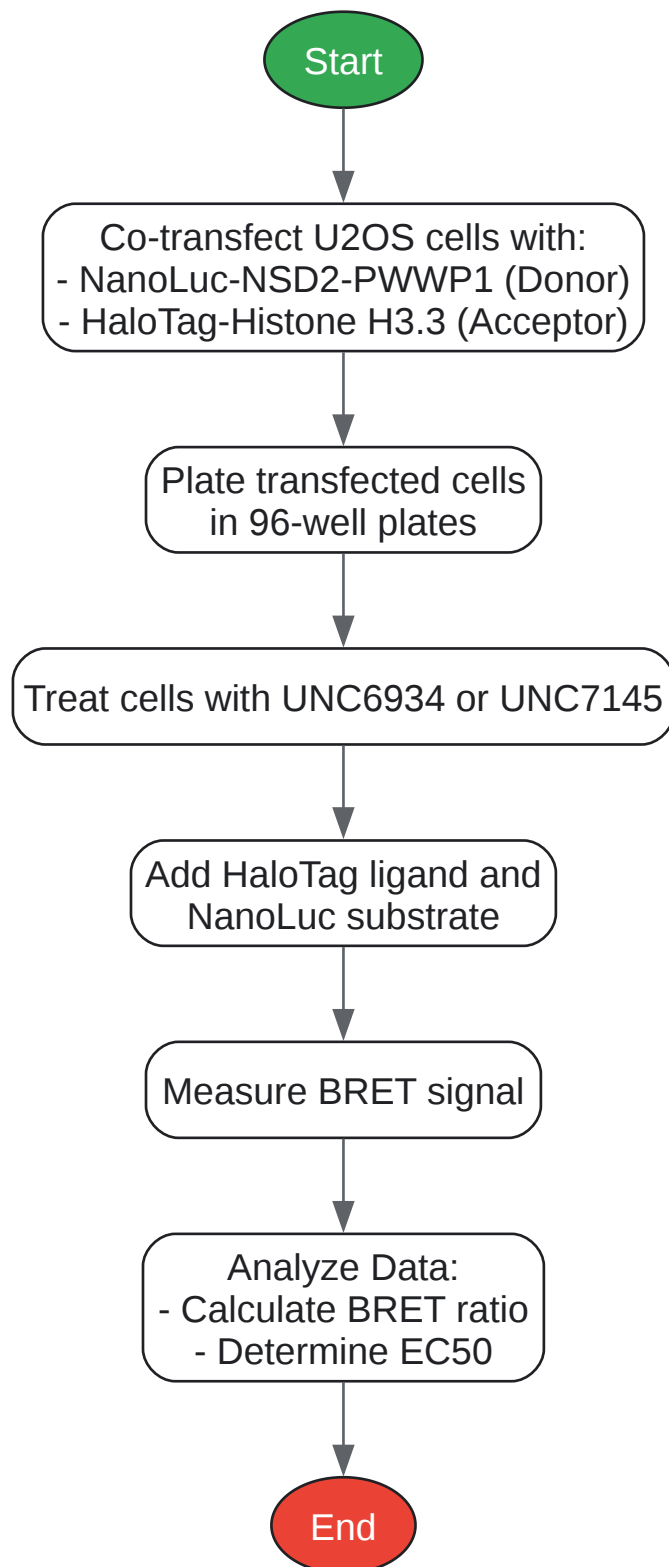
## Experimental Workflow: AlphaScreen Assay



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Caption: Workflow for the AlphaScreen-based proximity assay.

## Experimental Workflow: NanoBRET Cellular Assay



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